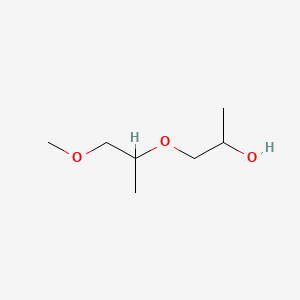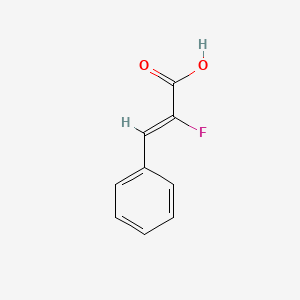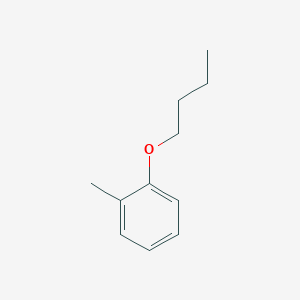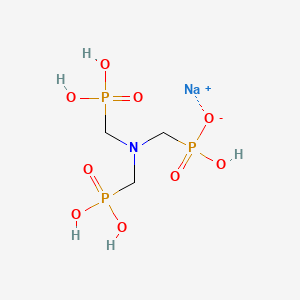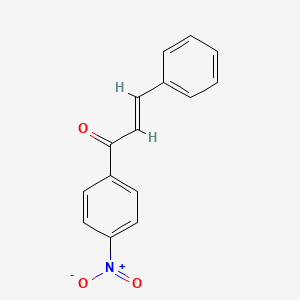
(E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one
Vue d'ensemble
Description
“(E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one” is a chemical compound with the molecular formula C15H11NO3 . It is a bright yellow solid that is insoluble in water but soluble in organic solvents . It is often used as a precursor in the synthesis of other chemical compounds such as flavonoids and dyes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a chalcone backbone with a nitro group attached to the phenyl ring . This makes it a versatile building block for various chemical reactions and applications .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 253.2527 . The compound has a boiling point of 441°C at 760mmHg and a flash point of 214.9°C . The density of the compound is 1.255g/cm3 .Applications De Recherche Scientifique
Photophysical Properties
The study of the photophysical properties of chalcone derivatives, including (E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one, has shown significant interest in the scientific community. These compounds demonstrate notable solvatochromic effects due to intramolecular charge transfer (ICT) interactions. The dipole moment differences between ground and excited states of such molecules suggest their greater stabilization in the singlet excited state than in the ground state (Kumari et al., 2017).
Anti-inflammatory and Gastroprotective Properties
Chalcones, including 1-(4-nitrophenyl)-3-phenyl-2-propen-1-one, have been synthesized and evaluated for their anti-inflammatory and gastroprotective activities. Studies demonstrate their effectiveness in inhibiting carrageenan-induced rat paw edema, indicating dose-dependent anti-inflammatory properties. Additionally, these compounds show significant gastroprotective activity, comparable to standard treatments like cimetidine (Okunrobo et al., 2006).
Solvatochromic Switches and Probes
Nitro-substituted chalcone derivatives are studied for their solvatochromism, which is a property that changes the color of a solution based on the solvent's polarity. These compounds are used as probes for investigating solvent mixtures and as solvatochromic switches due to their unique UV-vis spectroscopic behavior in different solvent environments (Nandi et al., 2012).
Sequential Colorimetric Recognition
Chalcone derivatives are being explored for their ability in sequential colorimetric recognition, particularly in detecting ions like Cu2+ in aqueous solutions. This property is highly significant in developing practical, visible colorimetric test strips for environmental and biological applications (Jo et al., 2014).
Nonlinear Optical Properties
Chalcone derivatives, including this compound, have been studied for their third-order nonlinear optical (NLO) properties using techniques like Z-scan. These properties make them potential candidates for applications in nonlinear optics and photonic devices (D’silva et al., 2012).
Synthesis and Characterization in Organic Chemistry
The synthesis and characterization of chalcone compounds are crucial in organic chemistry for understanding molecular structures and interactions. Studies on compounds like this compound contribute significantly to the field by providing insights into molecular properties and reaction mechanisms (Ahmed et al., 2007).
Kinase Inhibitors in Biomedical Research
In the context of biomedical research, some chalcone derivatives are being investigated as intermediates in the synthesisof aurora kinase inhibitors. These compounds, developed through novel synthetic approaches, show promise in the field of cancer research and drug development (Xu et al., 2015).
Crystal Structure Analysis
The crystal structures of various chalcone derivatives, including those with a nitrophenyl group, have been determined. These studies provide essential insights into the molecular conformations, interactions, and properties crucial for material science and pharmaceutical applications (Sonoda et al., 2007).
Antitumor Activity
Organotin(IV) carboxylates of chalcones, such as those containing nitrophenyl groups, have been synthesized and evaluated for their antitumor activities. These studies contribute to the development of new chemotherapeutic agents, highlighting the potential of chalcone derivatives in cancer treatment (Liu et al., 2011).
Molecular Properties and Nonlinear Optical Applications
Research on nitro-substituted chalcones focuses on their molecular properties and potential applications in nonlinear optics. The position of nitro substituents significantly impacts the molecular coplanarity, influencing their optoelectronic properties and potential use in semiconductor devices (Hidalgo et al., 2021).
Antimicrobial Activity
Chalcone derivatives, including those with nitrophenyl groups, have been synthesized and tested for their antimicrobial activity. These compounds' structure-activity relationships contribute to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Mishra et al., 2007).
Propriétés
IUPAC Name |
(E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXBMZAOTHBHSM-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246917 | |
| Record name | (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20432-02-4, 1152-48-3 | |
| Record name | (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20432-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Nitrochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chalcone, 4'-nitro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020432024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002637682 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4'-Nitrochalcone, also known as 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one or (E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one, is characterized by the following:
- Molecular Formula: C15H11NO3 []
- Spectroscopic Data: Characterization often involves Infrared (IR) [, , ] and Nuclear Magnetic Resonance (NMR) [, ] spectroscopies. These techniques provide information about functional groups and the arrangement of atoms within the molecule. Additionally, UV-Vis spectroscopy can be utilized to analyze the compound's absorption and transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum [].
A: The presence of the nitro group at the 4' position significantly influences 4'-Nitrochalcone's electronic properties and consequently its biological activity. Studies indicate that this electron-withdrawing group enhances certain activities compared to chalcones lacking this substitution [, ]. For instance, research suggests that the nitro group increases the compound's cytotoxic activity against specific cancer cell lines []. This structure-activity relationship highlights the importance of substituents in modulating the pharmacological profile of chalcones.
A: While a precise mechanism remains under investigation, studies suggest that 4'-Nitrochalcone induces apoptosis (programmed cell death) in certain cancer cell lines [, ]. One proposed pathway involves the accumulation of reactive oxygen species (ROS) within the cells []. These ROS can damage cellular components, triggering signaling cascades that ultimately lead to cell death. Further research is needed to fully elucidate the molecular intricacies of this process.
A: Yes, research indicates that 4'-Nitrochalcone exhibits leishmanicidal activity against Leishmania amazonensis, a parasite responsible for leishmaniasis []. Notably, it affects both the promastigote (extracellular) and amastigote (intracellular) forms of the parasite. This finding suggests a potential therapeutic avenue for leishmaniasis treatment, warranting further investigation in preclinical and potentially clinical settings.
ANone: To enhance its delivery and potentially reduce off-target effects, researchers have explored encapsulating 4'-Nitrochalcone in various nanoparticle systems:
- Superparamagnetic poly(thioether-ester) nanoparticles: This approach combines the compound with magnetic nanoparticles, allowing for potential magnetic targeting and controlled release [].
- Beeswax copaiba oil nanoparticles: This formulation aims to reduce cytotoxicity to macrophages, potentially improving the therapeutic index [].
- Poly(methyl methacrylate) nanocapsules conjugated with folic acid: This strategy utilizes folic acid as a targeting ligand, aiming to enhance uptake by cancer cells [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



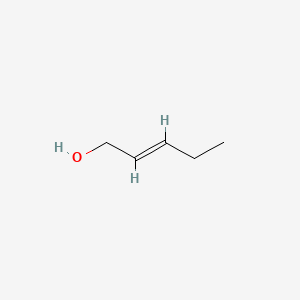

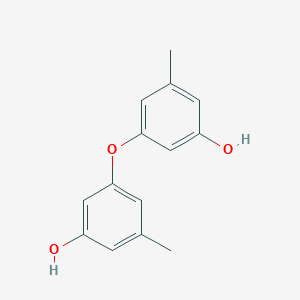

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B3420851.png)

